[3-(Cyclopentylsulfanyl)phenyl]methanol
Description
[3-(Cyclopentylsulfanyl)phenyl]methanol is a substituted benzyl alcohol derivative featuring a cyclopentylsulfanyl group at the para position of the aromatic ring. Its molecular formula is C₁₂H₁₆OS, with a molecular weight of 208.32 g/mol. The compound combines a polar hydroxyl group with a lipophilic cyclopentylthio substituent, making it a versatile intermediate in organic synthesis and pharmaceutical research.
Properties
CAS No. |
503070-75-5 |
|---|---|
Molecular Formula |
C12H16OS |
Molecular Weight |
208.32 g/mol |
IUPAC Name |
(3-cyclopentylsulfanylphenyl)methanol |
InChI |
InChI=1S/C12H16OS/c13-9-10-4-3-7-12(8-10)14-11-5-1-2-6-11/h3-4,7-8,11,13H,1-2,5-6,9H2 |
InChI Key |
JYFRPQLZQUQNKT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)SC2=CC=CC(=C2)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Functional Group and Substituent Variations
The table below highlights key structural and physicochemical differences between [3-(Cyclopentylsulfanyl)phenyl]methanol and its analogs:
*Estimated via computational methods (e.g., XLogP3).
Key Observations:
- Substituent Effects : The cyclopentyl group in the target compound increases steric hindrance and lipophilicity compared to methyl or 4-methylphenyl analogs. This may enhance membrane permeability in biological systems but reduce reactivity in nucleophilic substitutions .
- Functional Group Reactivity: The benzyl alcohol group in the target compound is less acidic (pKa ~15–16) than phenolic analogs (pKa ~10), limiting its solubility in basic conditions but making it more resistant to oxidation compared to aldehydes or ketones .
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